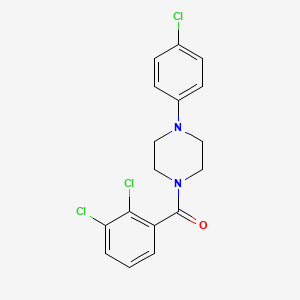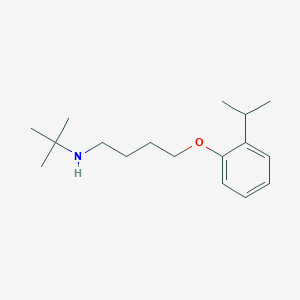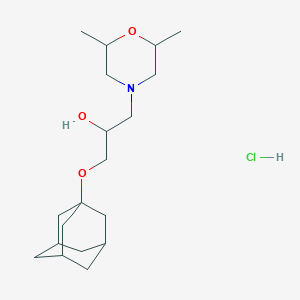
1-(4-chlorophenyl)-4-(2,3-dichlorobenzoyl)piperazine
描述
1-(4-chlorophenyl)-4-(2,3-dichlorobenzoyl)piperazine, commonly known as mCPP, is a psychoactive drug that has been studied for its potential therapeutic uses. It belongs to the class of phenylpiperazine compounds and has been found to have various biochemical and physiological effects on the human body.
作用机制
The mechanism of action of mCPP involves its interaction with the serotonin receptors in the brain. It has been found to act as a partial agonist of the 5-HT1A and 5-HT2C receptors and a full agonist of the 5-HT2A receptor. The activation of these receptors can lead to various biochemical and physiological effects, including changes in mood, perception, and cognition.
Biochemical and Physiological Effects:
Studies have shown that mCPP can induce anxiety, panic attacks, and hallucinations in humans. It has also been found to increase heart rate, blood pressure, and body temperature. The exact biochemical and physiological effects of mCPP are still being studied, and more research is needed to fully understand its mechanism of action.
实验室实验的优点和局限性
One advantage of using mCPP in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. However, its psychoactive effects on humans can pose a safety risk, and caution should be taken when handling and administering the compound. In addition, the variability in individual response to mCPP can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for the study of mCPP. One area of research is the development of more selective agonists and antagonists of the serotonin receptors, which could lead to the development of more effective treatments for mood and anxiety disorders. Another direction is the investigation of the role of mCPP in the regulation of appetite and metabolism, as it has been found to affect the activity of the melanocortin system. Further studies are also needed to fully understand the biochemical and physiological effects of mCPP on the human body.
Conclusion:
In conclusion, mCPP is a phenylpiperazine compound that has been studied for its potential therapeutic uses. Its mechanism of action involves the modulation of serotonin receptors in the brain, leading to various biochemical and physiological effects. While it has shown promise in the treatment of mood and anxiety disorders, more research is needed to fully understand its mechanism of action and potential therapeutic uses.
科学研究应用
MCPP has been studied for its potential therapeutic uses in various fields, including psychiatry, neurology, and pharmacology. It has been found to have anxiogenic, antidepressant, and hallucinogenic effects on the human body. Studies have also shown that mCPP can modulate the activity of serotonin receptors, which are involved in the regulation of mood, anxiety, and cognition.
属性
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-(2,3-dichlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl3N2O/c18-12-4-6-13(7-5-12)21-8-10-22(11-9-21)17(23)14-2-1-3-15(19)16(14)20/h1-7H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFIKRYBMGRXCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 1-cyclopropyl-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4790680.png)
![methyl 5-methyl-2-({[(4-methyl-2-pyridinyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4790681.png)
![2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4790693.png)
![3-(5-chloro-2-methoxyphenyl)-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4790703.png)
![N-[2-(2-chlorophenoxy)ethyl]-2,2-diphenylacetamide](/img/structure/B4790709.png)
![1-[(2,3-dimethylphenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B4790716.png)
![{2-[(5-tert-butyl-2-methoxyphenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4790727.png)

![ethyl 2-({[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4790746.png)

![1-[2-(4-fluorophenoxy)butanoyl]-4-methylpiperazine](/img/structure/B4790765.png)
![5-{3-bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4790784.png)

